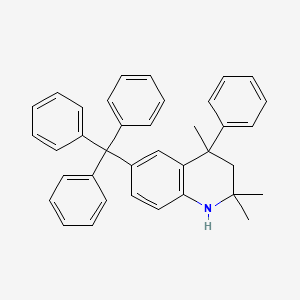

2,2,4-Trimethyl-4-phenyl-6-trityl-1,2,3,4-tetrahydro-quinoline

CAS No.: 121830-51-1

Cat. No.: VC10296942

Molecular Formula: C37H35N

Molecular Weight: 493.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 121830-51-1 |

|---|---|

| Molecular Formula | C37H35N |

| Molecular Weight | 493.7 g/mol |

| IUPAC Name | 2,2,4-trimethyl-4-phenyl-6-trityl-1,3-dihydroquinoline |

| Standard InChI | InChI=1S/C37H35N/c1-35(2)27-36(3,28-16-8-4-9-17-28)33-26-32(24-25-34(33)38-35)37(29-18-10-5-11-19-29,30-20-12-6-13-21-30)31-22-14-7-15-23-31/h4-26,38H,27H2,1-3H3 |

| Standard InChI Key | BSMRWVMKSVNGHN-UHFFFAOYSA-N |

| SMILES | CC1(CC(C2=C(N1)C=CC(=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C)C6=CC=CC=C6)C |

| Canonical SMILES | CC1(CC(C2=C(N1)C=CC(=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C)C6=CC=CC=C6)C |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s structure combines a partially saturated quinoline core with three distinct substituents:

-

2,2,4-Trimethyl groups: These alkyl moieties introduce steric bulk, potentially influencing conformational preferences .

-

4-Phenyl group: An aromatic substituent that may participate in π-π interactions or serve as a directing group in further functionalization .

-

6-Trityl group: A bulky triphenylmethyl substituent known for its protective role in organic synthesis and ability to modulate solubility .

The SMILES notation (CC1(CC(C2=C(N1)C=CC(=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C)C6=CC=CC=C6)C) confirms the spatial arrangement of these groups .

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 121830-51-1 | |

| Molecular Formula | C₃₇H₃₅N | |

| Molecular Weight | 493.7 g/mol | |

| Purity | 98% | |

| Physical Form | Solid (assumed) |

Physicochemical Properties

Steric and Electronic Features

-

Steric Hindrance: The trityl group creates significant steric encumbrance, likely reducing reactivity at the 6-position while enhancing stability .

-

Electronic Effects: Methyl groups act as electron donors, potentially increasing electron density at the quinoline nitrogen .

Table 2: Predicted Properties

| Property | Prediction | Basis |

|---|---|---|

| LogP (Lipophilicity) | ~8.2 | Trityl group dominance |

| Aqueous Solubility | <0.1 mg/mL | High hydrophobicity |

| Thermal Stability | Stable to ~250°C | Aromatic stabilization |

Research Challenges and Opportunities

Knowledge Gaps

-

Synthetic Methodologies: No peer-reviewed procedures for large-scale production exist.

-

Spectroscopic Data: Absence of published NMR, IR, or mass spectra complicates characterization .

-

Biological Profiling: Toxicity, pharmacokinetic, and target engagement data are wholly lacking.

Future Directions

-

Crystallographic Studies: X-ray diffraction could elucidate conformational preferences influenced by the trityl group.

-

Derivatization Libraries: Systematic modification of substituents to explore structure-activity relationships.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume